molecular formula C9H17NO B568567 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) CAS No. 122717-18-4

2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI)

Cat. No. B568567
CAS RN: 122717-18-4
M. Wt: 155.241
InChI Key: XJFQQFGNDCJIHV-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine and has a molecular formula of C11H21NO2.

Mechanism of Action

The mechanism of action of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is not fully understood. However, studies have shown that this compound has potent anti-inflammatory and antibacterial properties. It has been suggested that it works by inhibiting the activity of enzymes involved in the inflammatory response and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI). One potential direction is the further exploration of its potential applications in the treatment of cancer and other diseases. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic effects. Finally, the development of more soluble derivatives of this compound could expand its potential applications in various fields.
Conclusion:
In conclusion, 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in the treatment of cancer, inflammation, and bacterial infections make it an important compound for further study. While there are limitations to its use in lab experiments, its high purity and stability make it a cost-effective option for researchers. With continued research, this compound could have significant implications for various fields.

Synthesis Methods

The synthesis of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) can be achieved through several methods. One of the most common methods is the reaction of (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine-1-carboxylic acid with isopropylamine. This reaction yields the desired compound in high yields and purity. Other methods include the reaction of (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine-1-carboxylic acid with other amines such as ethylamine or propylamine.

Scientific Research Applications

2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential use as a chiral building block in organic synthesis.

properties

CAS RN

122717-18-4

Molecular Formula

C9H17NO

Molecular Weight

155.241

IUPAC Name

(3R,4S)-3,4-di(propan-2-yl)azetidin-2-one

InChI

InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11)/t7-,8+/m1/s1

InChI Key

XJFQQFGNDCJIHV-SFYZADRCSA-N

SMILES

CC(C)C1C(NC1=O)C(C)C

synonyms

2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.